molecular formula C12H11F4N3 B11728786 1-(2,2-difluoroethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine

1-(2,2-difluoroethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11728786
M. Wt: 273.23 g/mol
InChI Key: OMZWAMAQKPANKM-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine typically involves multiple steps. One common method includes the reaction of 1H-pyrazol-4-amine with 2,2-difluoroethyl bromide in the presence of a base to form the intermediate product. This intermediate is then reacted with 3,5-difluorobenzyl chloride under suitable conditions to yield the final compound .

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

1-(2,2-difluoroethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

1-(2,2-difluoroethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s fluorinated structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their stability and bioavailability. This compound could be investigated for its potential therapeutic properties.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, influencing their activity. This can include binding to enzymes or receptors, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(2,2-difluoroethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine include other fluorinated pyrazoles and benzylamines. These compounds share structural similarities but can differ in their reactivity and applications. For example:

Properties

Molecular Formula

C12H11F4N3

Molecular Weight

273.23 g/mol

IUPAC Name

1-(2,2-difluoroethyl)-N-[(3,5-difluorophenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H11F4N3/c13-9-1-8(2-10(14)3-9)4-17-11-5-18-19(6-11)7-12(15)16/h1-3,5-6,12,17H,4,7H2

InChI Key

OMZWAMAQKPANKM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)CNC2=CN(N=C2)CC(F)F

Origin of Product

United States

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